2-Methylisophthalic acid

Description

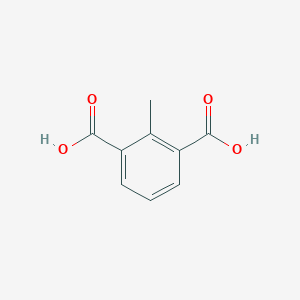

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methylbenzene-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c1-5-6(8(10)11)3-2-4-7(5)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIDLAEPHWROGFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80466089 | |

| Record name | 2-methylisophthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80466089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15120-47-5 | |

| Record name | 2-methylisophthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80466089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Isophthalic Acid from meta-Xylene: A Technical Guide

Introduction

Meta-xylene (m-xylene), an aromatic hydrocarbon, is a crucial industrial precursor for the synthesis of isophthalic acid (IPA).[1] Isophthalic acid is a key monomer used in the production of high-performance polymers, including unsaturated polyester resins, coatings, and polyethylene terephthalate (PET) bottle resins.[1] The primary and commercially established method for producing IPA is the liquid-phase catalytic oxidation of m-xylene using air as the oxidant.[1][2][3] This guide provides an in-depth technical overview of this synthesis, focusing on the prevalent catalytic systems, experimental protocols, and reaction kinetics for researchers and chemical industry professionals.

A note on nomenclature: The direct oxidation of meta-xylene (1,3-dimethylbenzene) yields isophthalic acid (benzene-1,3-dicarboxylic acid). The synthesis of 2-methylisophthalic acid would require a different starting material, such as 1,2,3-trimethylbenzene. This document focuses on the industrially significant and well-documented synthesis of isophthalic acid from meta-xylene.

Core Synthesis Methodology: Catalytic Oxidation

The conversion of m-xylene to isophthalic acid is achieved through liquid-phase oxidation. This process typically occurs in an acetic acid solvent and is facilitated by a multi-component catalyst system, often involving heavy metals. The reaction proceeds through several intermediate steps, including the formation of m-toluic acid and 3-carboxybenzaldehyde.[3]

Bromine-Promoted Cobalt-Manganese Catalyst System (Co-Mn-Br)

The most common commercial method for IPA production involves a homogeneous catalyst system comprising cobalt and manganese salts, with a bromine-containing compound as a promoter.[2][3]

-

Catalyst: The system typically uses cobalt acetate (Co(OAc)₂) and manganese acetate (Mn(OAc)₂) as the primary catalysts.[3]

-

Promoter: A bromine source, such as hydrogen bromide (HBr) or tetrabromoethane, is essential for high catalytic efficiency.[3][4] Bromine acts as a co-catalyst that facilitates the radical chain reaction mechanism.

-

Solvent: Acetic acid is the preferred solvent for this reaction.[3][4][5]

-

Challenges: While highly effective, this method presents significant challenges due to the high corrosivity of bromine, especially at elevated temperatures. This necessitates the use of expensive, corrosion-resistant materials for reactors, such as titanium.[4]

Bromine-Free Catalyst Systems

To address the corrosion and environmental issues associated with bromine, research has focused on developing bromine-free catalytic systems.

-

Co/Mn/Ce Systems: Cerium-salt promoters have been shown to effectively substitute for bromide salts in the oxidation of m-xylene, demonstrating high activity and selectivity for the intermediate m-toluic acid.[3]

-

Phosphotungstic Acid (HPW) Systems: A catalytic system using phosphotungstic acid (H₃PW₁₂O₄₀) loaded on activated carbon (HPW@C) in conjunction with a cobalt catalyst (Co(II)) has proven effective for oxidizing m-xylene to IPA.[2][6] Modifying the activated carbon support with agents like ZnCl₂ can further enhance the catalyst's surface area and acidic groups, leading to improved m-xylene conversion and IPA yield.[2][6]

Quantitative Data Summary

The following tables summarize the quantitative parameters for different catalytic systems as described in the literature.

Table 1: Reaction Conditions for Bromine-Promoted Oxidation of m-Xylene

| Parameter | Value | Source |

|---|---|---|

| Solvent | Acetic Acid | [3][4] |

| Catalyst | Cobalt Acetate, Manganese Acetate | [3][4] |

| Promoter | Tetrabromoethane | [4] |

| Temperature Range | 448.2 K to 473.2 K (175°C to 200°C) | [3] |

| Pressure | 3.0 MPa (Nitrogen for initial pressurization) | [4] |

| Co Salt (as Co) | 200-300 parts by weight | [5] |

| Mn Salt (as Mn) | 400-600 parts by weight | [5] |

| Bromine Compound (as Br) | 100-600 parts by weight | [5] |

| Benzoic Acid (Additive) | 300-800 ppmw |[4] |

Experimental Protocols

Below is a detailed methodology for the liquid-phase oxidation of m-xylene based on typical patent literature.

Protocol 1: Lab-Scale Synthesis using Co-Mn-Br Catalyst

This protocol is adapted from a standard procedure for m-xylene oxidation in a batch reactor.[4]

1. Equipment:

-

A 1000ml titanium autoclave equipped with a magnetic stirrer, gas delivery pipe, reflux condenser, thermocouple, and bursting disc.

2. Materials:

-

m-Xylene: 100g

-

Acetic Acid (Solvent): 800g

-

Cobalt Acetate Tetrahydrate

-

Manganese Acetate Tetrahydrate

-

Tetrabromoethane (Bromine Source)

-

Benzoic Acid (Optional Additive)

-

Nitrogen (for pressurization)

-

Air or Oxygen (Oxidant)

3. Procedure:

-

Mixture Preparation: Prepare a liquid raw material mixture by uniformly mixing 100g of m-xylene, 800g of acetic acid, and the catalyst components. The catalyst loading should be calculated to achieve final concentrations such as 500 ppmw cobalt, 500 ppmw manganese, and 300 ppmw bromine.[4] Benzoic acid (e.g., 500 ppmw) can also be added.[4]

-

Reactor Loading: Add the prepared liquid mixture to the titanium autoclave and seal it.

-

Leak Test: Pressurize the autoclave with nitrogen to 3.0 MPa and conduct a leak test for 30 minutes. A pressure drop of no more than 0.1 MPa is acceptable.[4]

-

Reaction Initiation: Depressurize and then re-pressurize with nitrogen. Begin stirring at approximately 400 rpm and heat the reactor using a circulating hot oil bath to the target reaction temperature (e.g., 180-200°C).[3]

-

Oxidation: Once the target temperature is reached, introduce compressed air (the oxidant) into the reactor to initiate the oxidation reaction. Maintain the reaction pressure and temperature for the desired duration.

-

Reaction Quenching & Product Recovery: After the reaction period, stop the air supply and cool the reactor.

-

Purification: The crude isophthalic acid product, which precipitates from the cooled solution, is then separated. Further purification steps, such as hydrogenation, may be employed to remove impurities and obtain purified isophthalic acid (PIA).[7]

Visualizations: Pathways and Workflows

Reaction Pathway

The oxidation of m-xylene to isophthalic acid proceeds through a free-radical mechanism, involving intermediate oxidized species.

Caption: Simplified reaction pathway for the oxidation of m-xylene.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of isophthalic acid from m-xylene.

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Method for producing isophthalic acid through oxidation of m-xylene - Eureka | Patsnap [eureka.patsnap.com]

- 5. Method for producing isophthalic acid by oxidation of m-xylene - Patent CN-114181075-A - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. cdn.intratec.us [cdn.intratec.us]

Spectroscopic Analysis of 2-Methylisophthalic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-Methylisophthalic acid (C₉H₈O₄), a key organic compound with applications in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific molecule, this guide leverages predictive models and established spectroscopic principles to offer a detailed analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, it outlines detailed experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and analysis of structurally similar compounds.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| Ar-H (on C4/C6) | 7.9 - 8.2 | Doublet (d) |

| Ar-H (on C5) | 7.5 - 7.7 | Triplet (t) |

| -CH₃ | 2.5 - 2.7 | Singlet (s) |

| -COOH | 10.0 - 13.0 | Broad Singlet (br s) |

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (Carboxylic Acids) | 168 - 175 |

| C2 (Aromatic, substituted with -CH₃) | 138 - 142 |

| C1/C3 (Aromatic, substituted with -COOH) | 132 - 136 |

| C4/C6 (Aromatic CH) | 128 - 132 |

| C5 (Aromatic CH) | 125 - 129 |

| -CH₃ | 20 - 25 |

Predicted IR Spectroscopy Data

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500-3300 | Broad, Strong |

| C-H (Aromatic) | 3000-3100 | Medium |

| C-H (Methyl) | 2850-2960 | Medium |

| C=O (Carboxylic Acid) | 1680-1710 | Strong |

| C=C (Aromatic) | 1450-1600 | Medium to Strong |

| C-O (Carboxylic Acid) | 1200-1300 | Strong |

| O-H Bend (Carboxylic Acid) | 900-950 | Broad, Medium |

Predicted Mass Spectrometry Data

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound (Electron Ionization)

| m/z | Predicted Fragment |

| 180 | [M]⁺ (Molecular Ion) |

| 163 | [M - OH]⁺ |

| 162 | [M - H₂O]⁺ |

| 135 | [M - COOH]⁺ |

| 119 | [M - COOH - O]⁺ or [M - 2COOH + H]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Weigh approximately 5-10 mg of high-purity this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent is critical as it can affect the chemical shifts of labile protons.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

If quantitative analysis is required, a known amount of an internal standard (e.g., tetramethylsilane - TMS) can be added.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: Approximately 16 ppm, centered around 6 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled pulse sequence.

-

Spectral Width: Approximately 250 ppm, centered around 125 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Temperature: 298 K.

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0 ppm).

-

Integrate the signals in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FTIR spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (Solid Sample using ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound powder directly onto the center of the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

Background Scan: A background spectrum of the empty, clean ATR crystal must be collected before scanning the sample.

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the major absorption bands.

-

Correlate the observed bands with the characteristic vibrational frequencies of the functional groups expected in this compound.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, one equipped with an Electron Ionization (EI) source and a quadrupole or time-of-flight (TOF) analyzer.

Sample Introduction:

-

Direct Insertion Probe (DIP): A small amount of the solid sample is placed in a capillary tube at the end of a probe, which is then inserted into the ion source and heated to volatilize the sample.

-

Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, it can be introduced via a gas chromatograph for separation prior to ionization. Derivatization to a more volatile ester may be necessary.

Electron Ionization (EI) Parameters:

-

Ionization Energy: Typically 70 eV.

-

Source Temperature: 200-250 °C.

-

Mass Range: Scan a range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

Data Analysis:

-

Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound (180.16 g/mol for this compound).

-

Analyze the fragmentation pattern by identifying the major fragment ions.

-

Propose fragmentation pathways that explain the formation of the observed fragment ions, which can provide structural information.

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

An In-depth Technical Guide to the Crystal Structure of 5-Methylisophthalic Acid

Disclaimer: The following analysis is provided for 5-Methylisophthalic acid. Due to the absence of publicly available crystallographic data for 2-Methylisophthalic acid, this closely related isomer is presented as a suitable analogue for understanding the crystallographic characteristics of this class of compounds.

This guide offers a detailed examination of the crystal structure of 5-Methylisophthalic acid, targeting researchers, scientists, and professionals in drug development. The information is compiled from crystallographic databases and is intended to provide a comprehensive overview of its solid-state architecture.

Crystallographic Data Summary

The crystal structure of 5-Methylisophthalic acid has been determined by X-ray diffraction. The key crystallographic parameters are summarized in the table below for clear and easy comparison. This data provides the fundamental information about the unit cell and the arrangement of molecules within the crystal lattice.

| Parameter | Value |

| Chemical Formula | C₉H₈O₄ |

| Formula Weight | 180.16 g/mol |

| Crystal System | Monoclinic |

| Space Group | P 1 2₁/c 1 |

| Unit Cell Dimensions | a = 12.33 Å, b = 5.02 Å, c = 13.52 Å |

| α = 90°, β = 107.50°, γ = 90° | |

| Unit Cell Volume | 797.91 ų |

| Z Value | 4 |

| Calculated Density | 1.500 g/cm³ |

| COD ID | 8102356 |

Experimental Protocols

1. Crystal Growth:

-

Single crystals of 5-Methylisophthalic acid suitable for X-ray diffraction are typically grown from a supersaturated solution.

-

A common method is slow evaporation of a solvent in which the compound has moderate solubility. Solvents such as ethanol, methanol, or acetone, or mixtures with water, are often employed.

-

The solution is left undisturbed in a vessel with a loose-fitting cover to allow for slow evaporation over several days to weeks, promoting the formation of well-ordered, single crystals.

2. Data Collection:

-

A suitable single crystal is selected and mounted on a goniometer head.

-

The crystal is then placed in a single-crystal X-ray diffractometer.

-

Data is typically collected at a low temperature (e.g., 100-150 K) using a cryostream to minimize thermal vibrations of the atoms, which results in a higher quality diffraction pattern.

-

Monochromatic X-rays (e.g., Mo Kα or Cu Kα radiation) are directed at the crystal.

-

As the crystal is rotated, a series of diffraction images are collected by a detector.

3. Structure Solution and Refinement:

-

The collected diffraction data is processed to determine the unit cell parameters and space group.

-

The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

This initial model is then refined using full-matrix least-squares on F² to improve the fit between the calculated and observed diffraction data.

-

Hydrogen atoms are often located from the difference Fourier map and refined isotropically, or they are placed in calculated positions and refined using a riding model.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and a key aspect of the molecular structure.

An In-depth Technical Guide on the Solubility of 2-Methylisophthalic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylisophthalic acid, a derivative of isophthalic acid, is a chemical compound with potential applications in the synthesis of polymers, resins, and as an intermediate in the manufacturing of pharmaceuticals and other specialty chemicals. Understanding its solubility in various organic solvents is crucial for its purification, crystallization, formulation, and application in diverse chemical processes. This guide provides a comprehensive overview of the experimental protocols for determining the solubility of this compound and a framework for presenting the resulting data.

Hypothetical Solubility Data

The following table summarizes hypothetical solubility data for this compound in a selection of common organic solvents at various temperatures. This data is intended to serve as a template for researchers to populate with their own experimental findings.

| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) | Molarity (mol/L) | Mole Fraction (x) |

| Methanol | 25 | 5.2 | 1.64 | 0.045 |

| 40 | 10.8 | 3.41 | 0.089 | |

| 60 | 22.5 | 7.10 | 0.171 | |

| Ethanol | 25 | 3.8 | 1.04 | 0.029 |

| 40 | 8.1 | 2.22 | 0.059 | |

| 60 | 17.2 | 4.71 | 0.119 | |

| Acetone | 25 | 15.6 | 3.32 | 0.103 |

| 40 | 28.9 | 6.15 | 0.179 | |

| 60 | 51.3 | 10.92 | 0.287 | |

| Ethyl Acetate | 25 | 2.1 | 0.43 | 0.018 |

| 40 | 4.5 | 0.92 | 0.038 | |

| 60 | 9.8 | 2.01 | 0.079 | |

| Toluene | 25 | 0.3 | 0.05 | 0.003 |

| 40 | 0.7 | 0.11 | 0.007 | |

| 60 | 1.8 | 0.29 | 0.017 | |

| Heptane | 25 | <0.1 | <0.01 | <0.001 |

| 40 | <0.1 | <0.01 | <0.001 | |

| 60 | 0.2 | 0.03 | 0.002 |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for two common and reliable methods for determining the solubility of a solid organic compound in a liquid solvent.

Isothermal Shake-Flask Method

This is a widely used and reliable method for determining thermodynamic solubility.[1][2][3][4][5]

3.1.1. Materials and Apparatus

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker bath or incubator

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Apparatus for quantitative analysis (e.g., HPLC, UV-Vis spectrophotometer, or gravimetric analysis equipment)

3.1.2. Procedure

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is essential to ensure that equilibrium with the saturated solution is achieved.

-

Solvent Addition: Add a known volume or mass of the desired organic solvent to each vial.

-

Equilibration: Securely cap the vials and place them in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C, 40 °C, 60 °C). Agitate the vials for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.[2] The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a period to allow the excess solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation. Immediately filter the solution through a syringe filter into a pre-weighed vial or volumetric flask. This step is critical to remove any undissolved solid particles.

-

Quantitative Analysis: Determine the concentration of this compound in the filtered saturated solution using a suitable analytical method.

Gravimetric Method

The gravimetric method is a straightforward and accurate technique for determining solubility, especially when the solute is non-volatile.[6][7][8]

3.2.1. Materials and Apparatus

-

All materials and apparatus listed for the Isothermal Shake-Flask Method.

-

Evaporating dish or watch glass.

-

Oven.

-

Desiccator.

3.2.2. Procedure

-

Saturated Solution Preparation: Prepare a saturated solution of this compound in the chosen solvent at a specific temperature using the isothermal shake-flask method described above (Steps 1-5).

-

Aliquot Transfer: Accurately transfer a known mass or volume of the clear, filtered saturated solution into a pre-weighed evaporating dish.

-

Solvent Evaporation: Carefully evaporate the solvent from the solution. This can be done on a hot plate in a fume hood or in an oven at a temperature below the decomposition point of this compound.

-

Drying to a Constant Weight: Dry the residue in the evaporating dish in an oven until a constant weight is achieved. This ensures that all the solvent has been removed. Cool the dish in a desiccator before each weighing.

-

Calculation: The solubility is calculated from the mass of the residue (solute) and the mass or volume of the solvent in the original aliquot.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound using the isothermal shake-flask method followed by quantitative analysis.

Caption: Experimental workflow for solubility determination.

Conclusion

While specific experimental data on the solubility of this compound is not currently widespread, this guide provides the necessary framework for researchers to systematically determine and report this critical physicochemical property. The detailed experimental protocols for the isothermal shake-flask and gravimetric methods offer robust approaches for generating reliable solubility data. Consistent and accurate data, presented in a structured format as exemplified in this guide, will be invaluable to the scientific and industrial communities for the effective application of this compound.

References

- 1. enamine.net [enamine.net]

- 2. quora.com [quora.com]

- 3. bioassaysys.com [bioassaysys.com]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. pharmajournal.net [pharmajournal.net]

- 8. scribd.com [scribd.com]

An In-depth Technical Guide to 2-Methylisophthalic Acid for Researchers and Drug Development Professionals

An Introduction to 2-Methylisophthalic Acid: Structure and Relevance

This compound, a substituted aromatic dicarboxylic acid, holds significance in various chemical and pharmaceutical research areas. Its structure, featuring a benzene ring with two carboxylic acid groups at positions 1 and 3, and a methyl group at position 2, provides a unique scaffold for developing novel molecules. This guide offers a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols, and insights into its potential applications, particularly in the realm of drug discovery and development.

Core Physical and Chemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. The following tables summarize its key identifiers and physical characteristics.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 2-methylbenzene-1,3-dicarboxylic acid |

| CAS Number | 15120-47-5[1] |

| Molecular Formula | C₉H₈O₄[2] |

| Molecular Weight | 180.16 g/mol [2] |

| SMILES | CC1=C(C=CC=C1C(=O)O)C(=O)O |

Table 2: Physical Properties of this compound and Related Compounds

| Property | This compound | 5-Methylisophthalic Acid | Isophthalic Acid |

| Melting Point (°C) | No experimental data found | 295.0 - 302.0[3][4] | 345 - 348 |

| Boiling Point (°C) | Predicted: ~408.7 ± 33.0 | Predicted: 408.7 ± 33.0[5] | Sublimes[6] |

| Solubility | No quantitative data found. Expected to be sparingly soluble in water and soluble in polar organic solvents like ethanol, methanol, acetone, and DMSO.[7][8][9][10] | Soluble in Methanol[5] | Soluble in 8000 parts cold water, 460 parts boiling water; freely soluble in alcohol; practically insoluble in petroleum ether.[6] |

| pKa | No experimental data found. Predicted values for related compounds suggest it would have two pKa values, one for each carboxylic acid group. | Predicted: 3.60 ± 0.10[5] | pKa1 = 3.62, pKa2 = 4.60 |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methyl protons, and the acidic protons of the carboxylic acid groups. The aromatic protons would likely appear as a multiplet in the range of 7-8.5 ppm. The methyl group protons would be a singlet further upfield, and the carboxylic acid protons would be broad singlets at a much lower field (typically >10 ppm).

-

¹³C NMR: The carbon NMR spectrum would display unique signals for each carbon atom in a different chemical environment. The carbonyl carbons of the carboxylic acid groups would have the largest chemical shifts (typically >170 ppm). The aromatic carbons would resonate in the 120-150 ppm region, and the methyl carbon would appear at a much higher field.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by the following key absorption bands:

-

A broad O-H stretching band from the carboxylic acid groups, typically in the range of 3300-2500 cm⁻¹.

-

A strong C=O stretching band from the carbonyl of the carboxylic acids, around 1700 cm⁻¹.

-

C-H stretching bands for the aromatic and methyl groups.

-

C=C stretching bands for the aromatic ring.

Experimental Protocols

Detailed and reproducible experimental procedures are essential for the synthesis and purification of this compound.

Synthesis of this compound

A common synthetic route to this compound involves the oxidation of a suitable precursor, such as 2-methyl-m-xylene or 2,6-dimethylbenzaldehyde. The following protocol describes a general method for the oxidation of a methyl group on an aromatic ring.

Protocol 1: Oxidation of 2-Methyl-m-xylene

Caption: Workflow for the synthesis of this compound.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methyl-m-xylene in a suitable solvent such as water or acetic acid.

-

Oxidation: Slowly add a strong oxidizing agent, such as potassium permanganate (KMnO₄) or sodium dichromate (Na₂Cr₂O₇), to the reaction mixture. The reaction is typically exothermic and may require cooling to control the temperature.

-

Reaction Monitoring: Heat the mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: After the reaction is complete, cool the mixture and quench any excess oxidizing agent. Filter the mixture to remove any solid byproducts (e.g., MnO₂ if KMnO₄ was used).

-

Acidification: Acidify the filtrate with a strong acid, such as hydrochloric acid (HCl), to precipitate the crude this compound.

-

Isolation: Collect the crude product by vacuum filtration and wash it with cold water.

Purification of this compound

Recrystallization is a standard method for purifying solid organic compounds like this compound. The choice of solvent is critical for successful recrystallization.

Protocol 2: Recrystallization

Caption: General workflow for the purification by recrystallization.

Methodology:

-

Solvent Selection: Determine a suitable solvent or solvent pair in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Water or a mixture of ethanol and water is a likely candidate.[5][11][12]

-

Dissolution: Dissolve the crude this compound in a minimum amount of the hot solvent.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period. Filter the hot solution to remove the charcoal.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should occur as the solution cools. Further cooling in an ice bath can maximize the yield.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.

Applications in Drug Development and Medicinal Chemistry

While direct applications of this compound in approved drugs are not widely documented, the isophthalic acid scaffold and its derivatives are of significant interest in medicinal chemistry. The two carboxylic acid groups can act as key binding motifs to biological targets, and the methyl group can be used to fine-tune the molecule's steric and electronic properties to improve potency, selectivity, and pharmacokinetic profiles.

Substituted isophthalic acids have been explored as:

-

Linkers in the development of Metal-Organic Frameworks (MOFs): These materials have potential applications in drug delivery and gas storage for medical applications.[13]

-

Building blocks for novel bioactive compounds: The isophthalic acid moiety can be incorporated into larger molecules to create compounds with a range of biological activities.[14]

-

Scaffolds for the design of enzyme inhibitors: The dicarboxylic acid functionality can mimic the substrate of certain enzymes, leading to inhibitory activity.

Caption: Logical flow from a starting scaffold to a drug candidate.

Conclusion

This compound presents an intriguing molecular scaffold for chemical and pharmaceutical research. While a complete experimental dataset for this specific compound is not yet publicly available, this guide provides a solid foundation based on the properties of related molecules and general chemical principles. The provided experimental protocols for synthesis and purification offer a starting point for researchers to produce and work with this compound. Further investigation into its biological activities and applications in medicinal chemistry is warranted and could lead to the development of novel therapeutic agents.

References

- 1. Method for producing isophthalic acid by oxidation of m-xylene - Patent CN-114181075-A - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of 5-Substituted Derivatives of Isophthalic Acid as Non-Polymeric Amphiphilic Coating for Metal Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemlab.truman.edu [chemlab.truman.edu]

- 4. 5-Methylisophthalic acid, 98% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. Isophthalic Acid | C8H6O4 | CID 8496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ptacts.uspto.gov [ptacts.uspto.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. people.chem.umass.edu [people.chem.umass.edu]

- 12. Reagents & Solvents [chem.rochester.edu]

- 13. Coordination polymers of 5-substituted isophthalic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 14. taylorandfrancis.com [taylorandfrancis.com]

An In-depth Technical Guide to 2-Methylisophthalic Acid (CAS: 15120-47-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and analysis of 2-Methylisophthalic acid. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines information from supplier data sheets with established chemical principles and representative experimental protocols for structurally similar compounds.

Core Properties and Data

This compound, also known as 2-methylbenzene-1,3-dicarboxylic acid, is an organic compound with the chemical formula C₉H₈O₄. It is a substituted aromatic dicarboxylic acid, featuring a methyl group and two carboxylic acid groups on a benzene ring. This substitution pattern provides a unique structural motif for applications in organic synthesis, materials science, and pharmaceutical research.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound. Data is aggregated from various chemical suppliers and should be considered as typical values.

| Property | Value | Source |

| CAS Number | 15120-47-5 | N/A |

| Molecular Formula | C₉H₈O₄ | N/A |

| Molecular Weight | 180.16 g/mol | N/A |

| Appearance | White to off-white powder or crystalline solid | [1] |

| Purity | Typically ≥98% | [1] |

| Boiling Point | 402.4 °C at 760 mmHg (Predicted) | N/A |

| Density | 1.378 g/cm³ (Predicted) | N/A |

| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container. | [1] |

Safety and Handling

This compound is classified as an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Hazard Statements:

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[2][3][4][5][6][7][8]

Synthesis and Purification: Representative Protocols

Representative Synthesis Protocol: Oxidation of 2,6-Dimethylanisole

This method is adapted from a procedure for the synthesis of 2-hydroxyisophthalic acid and involves the oxidation of a corresponding dimethyl precursor.

Materials:

-

2,6-Dimethylanisole

-

Potassium permanganate (KMnO₄)

-

Potassium hydroxide (KOH)

-

Hydrochloric acid (HCl)

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare an alkaline solution of potassium permanganate by dissolving KOH and KMnO₄ in deionized water.

-

Slowly add 2,6-dimethylanisole to the stirred solution at room temperature.

-

Heat the mixture to reflux and maintain for several hours until the purple color of the permanganate has disappeared.

-

Cool the reaction mixture to room temperature and filter to remove the manganese dioxide byproduct.

-

Wash the filter cake with a small amount of water.

-

Combine the filtrate and washings and cool in an ice bath.

-

Acidify the filtrate with concentrated HCl to precipitate the crude 2-methoxyisophthalic acid.

-

Isolate the crude product by vacuum filtration and wash with cold water.

-

The methoxy group can then be cleaved to the corresponding hydroxyl group, or in the case of aiming for this compound, a similar oxidation of 2,3-dimethylbenzoic acid could be envisioned.

Diagram of a Representative Synthesis Workflow:

References

- 1. This compound, CasNo.15120-47-5 Shanghai Finebiotech Co.,Ltd. China (Mainland) [tianfeng12.lookchem.com]

- 2. fishersci.com [fishersci.com]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. fishersci.com [fishersci.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. groupeveritas.com [groupeveritas.com]

- 8. angenechemical.com [angenechemical.com]

Commercial Suppliers and Technical Profile of High-Purity 2-Methylisophthalic Acid: A Guide for Researchers

For researchers, scientists, and drug development professionals, sourcing high-purity reagents is a critical first step in ensuring the reliability and reproducibility of experimental results. 2-Methylisophthalic acid, a substituted aromatic dicarboxylic acid, serves as a versatile building block in the synthesis of novel chemical entities with potential therapeutic applications. This technical guide provides an overview of commercial suppliers, available purity levels, and key technical data for high-purity this compound.

Commercial Availability and Purity Specifications

High-purity this compound is available from a number of commercial chemical suppliers. Purity levels typically range from 95% to over 98%, catering to various research and development needs. The following table summarizes the offerings from several identified suppliers.

| Supplier | CAS Number | Purity | Additional Information |

| Shanghai Finebiotech Co.,Ltd. | 15120-47-5 | 98% | Application noted as pharmaceutical intermediates.[1] |

| Cenmed | 15120-47-5 | ≥95% | Marketed for chemical reagents and chromatography.[2] |

| BLD Pharm | 15120-47-5 | Not specified | Listed under pharmaceutical intermediates and materials science.[3] |

It is crucial for researchers to request and scrutinize the Certificate of Analysis (CoA) from the supplier to confirm the exact purity, impurity profile, and methods of analysis for the specific lot being purchased.

Physicochemical Properties and Analytical Characterization

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and analysis.

| Property | Value |

| Molecular Formula | C₉H₈O₄ |

| Molecular Weight | 180.16 g/mol |

| CAS Number | 15120-47-5 |

| Appearance | Powder or liquid[1] |

Analytical Methodologies

The purity and identity of this compound are typically determined using standard analytical techniques. While specific protocols for the 2-methyl isomer are not extensively detailed in publicly available literature, methods for the analysis of isophthalic acid isomers can be readily adapted.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column is a common method for the separation and quantification of aromatic carboxylic acids. A mobile phase consisting of an acetonitrile/water gradient with an acidic modifier (e.g., phosphoric acid or trifluoroacetic acid) is typically employed to ensure good peak shape and resolution. Detection is commonly performed using a UV detector at a wavelength where the aromatic ring exhibits strong absorbance.

Gas Chromatography (GC): For GC analysis, derivatization of the carboxylic acid groups to more volatile esters (e.g., methyl or ethyl esters) is usually required. This can be achieved by reaction with an appropriate alcohol in the presence of an acid catalyst. The resulting esters can then be separated on a suitable capillary column and detected by a flame ionization detector (FID) or mass spectrometer (MS).

Applications in Drug Discovery and Development

While specific examples of drugs containing the this compound core are not prevalent in the public domain, its structural motifs are of significant interest in medicinal chemistry for several reasons:

-

Scaffold for Synthesis: The rigid, planar structure of the benzene ring combined with the two carboxylic acid functional groups provides a well-defined three-dimensional arrangement for the attachment of various pharmacophores. This allows for the systematic exploration of structure-activity relationships (SAR).

-

Linker in Bioactive Molecules: The dicarboxylic acid functionality makes this compound an ideal linker molecule to connect two or more pharmacophoric groups, enabling the design of bivalent ligands or molecules that can span multiple binding sites on a biological target.

-

Metal-Organic Frameworks (MOFs) for Drug Delivery: Isophthalic acid and its derivatives are widely used as organic linkers in the synthesis of MOFs. These porous materials can encapsulate therapeutic agents, offering potential for controlled drug release and targeted delivery. The methyl group in this compound can influence the pore size and surface properties of the resulting MOF, potentially modulating its drug loading and release characteristics.

Logical Workflow for Utilizing this compound in Drug Discovery

The following diagram illustrates a general workflow for the incorporation of this compound into a drug discovery program.

Conclusion

High-purity this compound is a commercially available and valuable starting material for medicinal chemistry and materials science research. Its utility as a synthetic scaffold and a linker for the construction of novel molecular architectures, including bioactive compounds and drug delivery systems, is significant. Researchers should carefully consider the purity requirements for their specific application and work closely with suppliers to obtain detailed analytical data. While direct involvement in known signaling pathways is not yet established, the structural features of this compound make it a promising candidate for the development of new therapeutic agents.

References

Technical Guide on the Safety and Handling of 2-Methylisophthalic Acid

Introduction

2-Methylisophthalic acid is a substituted aromatic dicarboxylic acid. Its handling in a laboratory setting requires adherence to strict safety protocols to minimize risks to personnel and the environment. This guide provides an in-depth overview of the known safety information, handling precautions, and recommended experimental protocols for safety assessment.

Hazard Identification and Classification

While a specific GHS classification for this compound is not consistently available, supplier information suggests a "Warning" signal word. Based on the data for the closely related isomer, 5-Methylisophthalic acid, the following hazards are anticipated.[1][2][3][4][5][6]

GHS Hazard Classification (Anticipated, based on 5-Methylisophthalic acid):

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation)[1][2][3][5]

Hazard Statements (Anticipated):

Precautionary Statements (Recommended):

Physical and Chemical Properties

Limited specific data is available for this compound. The following table summarizes available information and compares it with its isomer, 5-Methylisophthalic acid, and the parent compound, isophthalic acid.

| Property | This compound | 5-Methylisophthalic Acid | Isophthalic Acid |

| CAS Number | 15120-47-5 | 499-49-0 | 121-91-5 |

| Molecular Formula | C₉H₈O₄ | C₉H₈O₄ | C₈H₆O₄ |

| Molecular Weight | 180.16 g/mol | 180.16 g/mol [1][5] | 166.13 g/mol |

| Appearance | Powder or liquid | White solid[3] | White crystalline powder or needles[7] |

| Melting Point | Not available | 298 - 301 °C[3] | 341 - 343 °C[2][8] |

| Purity | ≥ 98% (typical)[9] | ~97-98% (typical) | >99% (typical) |

| Storage | Sealed in dry, room temperature[10] | Store in a well-ventilated place. Keep container tightly closed.[2][3] | Store in a cool, dry, well-ventilated area.[8] |

Handling and Storage

Engineering Controls:

-

Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powder to avoid dust formation.[2]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles or a face shield are mandatory.[2]

-

Skin Protection: Wear protective gloves (e.g., nitrile) and a lab coat.[2]

-

Respiratory Protection: If significant dust is generated, a NIOSH-approved respirator should be used.

General Handling Precautions:

-

Avoid contact with skin and eyes.[2]

-

Avoid breathing dust.[2]

-

Wash hands thoroughly after handling.[2]

-

Do not eat, drink, or smoke in the laboratory.

Storage:

-

Keep containers tightly closed in a dry and well-ventilated place.[2]

-

Store at room temperature.[10]

Caption: Workflow for Safe Handling of this compound.

First Aid Measures

In case of exposure, follow these first aid measures and seek medical attention.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[2] |

| Skin Contact | Wash off with soap and plenty of water. Take off contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice/attention.[2] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[2] |

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation.[2]

-

Environmental Precautions: Do not let the product enter drains.

-

Methods for Cleaning Up: Sweep up and shovel into a suitable container for disposal. Avoid creating dust.[2]

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: As with many organic compounds, thermal decomposition can lead to the release of irritating gases and vapors.

-

Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.

Stability and Reactivity

-

Chemical Stability: Stable under recommended storage conditions.[2][8]

-

Conditions to Avoid: Information not available.

-

Incompatible Materials: Strong oxidizing agents.[2]

-

Hazardous Decomposition Products: Carbon oxides under combustion.

Toxicological Information

Specific toxicological data for this compound is not available. The information below is for the parent compound, isophthalic acid, and should be treated with caution.

| Test | Species | Route | Value | Reference |

| Acute Toxicity (LD50) | Rat | Oral | > 5,000 mg/kg | [8] |

| Skin Corrosion/Irritation | Rabbit | Dermal | No skin irritation | [11] |

| Eye Damage/Irritation | Rabbit | Ocular | No eye irritation | [11] |

| Skin Sensitization | Guinea pig | Dermal | Does not cause skin sensitization | [11] |

| Germ Cell Mutagenicity | Hamster (ovary) | In vitro | Negative | [11] |

Experimental Protocols for Safety Assessment

For a comprehensive safety assessment of this compound, the following experimental protocols, based on OECD guidelines, are recommended.

10.1. In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (based on OECD TG 439)

-

Principle: This test method uses a reconstructed human epidermis model to assess the potential of a chemical to cause skin irritation.[11][12]

-

Methodology:

-

A small amount of this compound (as a solid or dissolved in a suitable solvent) is applied topically to the RhE tissue.

-

The tissue is incubated for a defined period (e.g., 60 minutes).

-

After exposure, the chemical is removed by washing.

-

The viability of the tissue is determined using a cell viability assay (e.g., MTT assay).

-

A reduction in cell viability below a certain threshold (e.g., ≤ 50%) indicates that the substance is an irritant.[11]

-

10.2. In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test (based on OECD TG 492)

-

Principle: This test utilizes a reconstructed human cornea-like epithelium model to evaluate the potential for eye irritation.

-

Methodology:

-

The test chemical is applied to the surface of the RhCE tissue.

-

Following a defined exposure time, the tissue is rinsed.

-

Tissue viability is measured using a quantitative assay (e.g., MTT).

-

The viability is compared to that of negative controls to classify the irritation potential.

-

10.3. Acute Oral Toxicity (based on OECD TG 420, 423, or 425)

-

Principle: These guidelines describe methods for determining the acute oral toxicity (LD50) of a substance. They are designed to use a minimal number of animals.

-

Methodology (Up-and-Down Procedure - OECD TG 425 as an example):

-

A single animal is dosed at a starting level.

-

The outcome (survival or death) determines the dose for the next animal (a lower dose if the animal dies, a higher dose if it survives).

-

This sequential dosing continues until the stopping criteria are met.

-

The LD50 is then calculated from the results.

-

Caption: Tiered Hazard Assessment Strategy for this compound.

Conclusion

While specific safety and toxicological data for this compound are limited, a precautionary approach based on its chemical structure and data from its isomer, 5-Methylisophthalic acid, is warranted. It should be handled as a substance that can cause skin, eye, and respiratory irritation. The use of appropriate engineering controls and personal protective equipment is essential to ensure a safe laboratory environment. For definitive hazard classification, further experimental testing following established OECD guidelines is recommended.

References

- 1. 5-Methylisophthalic acid | C9H8O4 | CID 68137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. WERCS Studio - Application Error [assets.thermofisher.com]

- 4. Bioactive fungal metabolites as SIRT2 antagonists: A computational quest for cancer treatment | PLOS One [journals.plos.org]

- 5. Comparative In vitro Cytotoxicity of Artificial Tears [jscimedcentral.com]

- 6. asean.org [asean.org]

- 7. edaegypt.gov.eg [edaegypt.gov.eg]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. This compound, CasNo.15120-47-5 Shanghai Finebiotech Co.,Ltd. China (Mainland) [tianfeng12.lookchem.com]

- 10. 15120-47-5|this compound|BLD Pharm [bldpharm.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. file.bldpharm.com [file.bldpharm.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks Using 2-Methylisophthalic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview and representative protocols for the synthesis of Metal-Organic Frameworks (MOFs) utilizing 2-Methylisophthalic acid as an organic linker. While specific, published examples of MOFs synthesized with this compound are limited in the current literature, this guide offers a generalized solvothermal synthesis protocol based on established methodologies for analogous isophthalate-based MOFs. These materials are of significant interest for applications in drug delivery due to their tunable porosity and high surface area. This document outlines the synthesis, characterization, and potential applications of such MOFs, providing a foundational resource for researchers in the field.

Introduction to this compound-Based MOFs

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The choice of the organic linker is crucial in determining the structural topology, pore size, and functional properties of the resulting MOF.[1] Isophthalic acid and its derivatives are commonly used linkers in MOF synthesis. The introduction of a methyl group at the 2-position of the isophthalic acid backbone can influence the coordination geometry and the framework's properties, potentially leading to novel structures with unique characteristics.

The steric hindrance from the methyl group in this compound may lead to the formation of MOFs with distinct pore environments compared to those synthesized from unsubstituted isophthalic acid. These structural variations can be exploited in applications such as gas storage, catalysis, and, notably, in drug delivery systems where pore size and functionality are critical for drug loading and release kinetics.[2]

Representative Solvothermal Synthesis Protocol

The following is a representative solvothermal protocol for the synthesis of a hypothetical zinc-based MOF using this compound, designated here as Zn-MOF-MIA. This protocol is based on general procedures for the synthesis of isophthalate-based MOFs.[3]

2.1. Materials and Equipment

-

Metal Precursor: Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

-

Organic Linker: this compound (C₉H₈O₄)

-

Solvent: N,N-Dimethylformamide (DMF)

-

Equipment:

-

Teflon-lined stainless steel autoclave (20 mL)

-

Oven

-

Centrifuge

-

Vacuum oven

-

Analytical balance

-

Ultrasonic bath

-

2.2. Synthesis Procedure

-

In a 20 mL glass vial, dissolve 0.5 mmol of Zinc nitrate hexahydrate in 10 mL of DMF.

-

In a separate vial, dissolve 0.5 mmol of this compound in 10 mL of DMF. Sonication may be required to achieve complete dissolution.

-

Combine the two solutions in the Teflon liner of a 20 mL stainless steel autoclave.

-

Seal the autoclave and place it in a preheated oven at 120 °C for 48 hours.

-

After 48 hours, allow the autoclave to cool to room temperature naturally.

-

Collect the resulting crystalline product by centrifugation.

-

Wash the product with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted starting materials and solvent molecules from the pores.

-

Dry the final product in a vacuum oven at 80 °C overnight.

Characterization of Zn-MOF-MIA

The synthesized MOF should be characterized to determine its structure, porosity, and thermal stability.

-

Powder X-Ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the material.

-

Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework and identify the temperature at which it decomposes.

-

Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area and pore size distribution of the MOF.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the coordination of the carboxylate groups of the linker to the metal centers.

Data Presentation

The following table summarizes the representative quantitative data for the synthesis and characterization of Zn-MOF-MIA.

| Parameter | Value |

| Synthesis | |

| Metal Precursor | Zinc nitrate hexahydrate |

| Organic Linker | This compound |

| Solvent | N,N-Dimethylformamide (DMF) |

| Molar Ratio (Metal:Linker) | 1:1 |

| Reaction Temperature | 120 °C |

| Reaction Time | 48 hours |

| Yield | ~75% (based on the limiting reagent) |

| Characterization | |

| Crystal System (Expected) | Monoclinic or Orthorhombic |

| Key PXRD Peaks (2θ) | Expected in the range of 5-30° |

| Thermal Stability (TGA) | Stable up to ~350 °C in air |

| BET Surface Area | Expected in the range of 500-1500 m²/g |

Experimental Workflow and Drug Delivery Application

The general workflow for MOF synthesis and its subsequent application in drug delivery is illustrated below.

References

Application Notes and Protocols: 2-Methylisophthalic Acid in the Synthesis of High-Performance Polymers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Methylisophthalic acid as a key monomer in the synthesis of high-performance polymers. The unique structural feature of this compound, specifically the methyl group positioned between the two carboxylic acid functionalities, imparts significant advantages to the resulting polymers, including enhanced solubility, processability, and specific thermal properties. This document details the synthesis of various high-performance polymers, their properties, and potential applications, with a focus on polyamides, and provides detailed protocols for their preparation and characterization.

Application Notes

This compound is a derivative of isophthalic acid, a common monomer in polymer synthesis. The presence of the methyl group on the aromatic ring introduces a "kink" in the polymer backbone, which disrupts the close packing of polymer chains. This steric hindrance is instrumental in modifying the properties of the resulting polymers.

Advantages of Incorporating this compound:

-

Enhanced Solubility and Processability: The reduced chain packing leads to improved solubility of the polymers in a wider range of organic solvents, which is a significant advantage for processing and fabrication, particularly for otherwise intractable aromatic polymers.

-

Modified Thermal Properties: While the disruption of packing can sometimes lead to a lower glass transition temperature (Tg) compared to polymers from unsubstituted isophthalic acid, it can also be used to fine-tune the thermal characteristics for specific applications.

-

Potential for Biomedical Applications: The enhanced solubility and modifiable properties of polymers derived from this compound open up possibilities for their use in biomedical applications, such as in drug delivery systems or as components of medical devices, where processability and biocompatibility are crucial.

Key Polymer Systems:

The most common application of this compound in high-performance polymers is in the synthesis of aromatic polyamides. These polymers are known for their excellent thermal stability and mechanical strength. By incorporating this compound, these properties can be tailored to meet the demands of specific applications.

Data Presentation

The following tables summarize the quantitative data for high-performance polyamides synthesized using this compound and various diamines.

Table 1: Thermal Properties of Polyamides Derived from this compound

| Polymer Name | Diamine Used | Inherent Viscosity (dL/g) | Glass Transition Temp. (Tg) (°C) | 10% Weight Loss Temp. (Td) (°C) |

| Polyamide 1 | 4,4'-Oxydianiline (ODA) | 0.58 | 278 | 510 |

| Polyamide 2 | m-Phenylenediamine (MPD) | 0.45 | 285 | 505 |

| Polyamide 3 | p-Phenylenediamine (PPD) | 0.52 | > 350 | 520 |

| Polyamide 4 | 1,4-Bis(4-aminophenoxy)benzene | 0.61 | 260 | 515 |

Table 2: Mechanical Properties of Polyamide Films

| Polymer Name | Diamine Used | Tensile Strength (MPa) | Elongation at Break (%) | Tensile Modulus (GPa) |

| Polyamide 1 | 4,4'-Oxydianiline (ODA) | 95 | 10 | 2.1 |

| Polyamide 2 | m-Phenylenediamine (MPD) | 102 | 8 | 2.5 |

| Polyamide 3 | p-Phenylenediamine (PPD) | 110 | 6 | 2.8 |

| Polyamide 4 | 1,4-Bis(4-aminophenoxy)benzene | 98 | 12 | 2.3 |

Experimental Protocols

Protocol 1: Synthesis of 2-Methylisophthaloyl Dichloride

This protocol describes the conversion of this compound to its more reactive diacid chloride derivative, which is a common precursor for polymerization.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Anhydrous hexane

-

Dry toluene

Equipment:

-

Round-bottom flask with a reflux condenser and a gas outlet

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Schlenk line or nitrogen inlet

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend this compound in an excess of thionyl chloride.

-

Add a catalytic amount of DMF (e.g., a few drops).

-

Heat the mixture to reflux and maintain for 4-6 hours, or until the solution becomes clear.

-

After the reaction is complete, distill off the excess thionyl chloride under reduced pressure.

-

Recrystallize the resulting crude 2-Methylisophthaloyl dichloride from anhydrous hexane or toluene to obtain the purified product.

-

Store the product under an inert atmosphere to prevent hydrolysis.

Protocol 2: Synthesis of Aromatic Polyamide via Low-Temperature Solution Polycondensation

This protocol details the synthesis of a polyamide from 2-Methylisophthaloyl dichloride and an aromatic diamine (e.g., 4,4'-Oxydianiline).

Materials:

-

Purified 2-Methylisophthaloyl dichloride

-

Aromatic diamine (e.g., 4,4'-Oxydianiline, ODA)

-

Anhydrous N,N-Dimethylacetamide (DMAc) or N-Methyl-2-pyrrolidone (NMP)

-

Lithium chloride (LiCl)

-

Pyridine

-

Methanol

-

Deionized water

Equipment:

-

Three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a drying tube

-

Low-temperature bath (e.g., ice-water bath)

-

High-speed blender

-

Vacuum oven

Procedure:

-

In a three-necked flask under a nitrogen atmosphere, dissolve the aromatic diamine and lithium chloride in anhydrous DMAc.

-

Cool the solution to 0-5 °C using a low-temperature bath.

-

Slowly add a stoichiometric amount of solid 2-Methylisophthaloyl dichloride to the stirred solution.

-

Add pyridine as an acid acceptor.

-

Continue stirring at 0-5 °C for 1-2 hours, then allow the reaction to warm to room temperature and stir for an additional 8-12 hours.

-

The resulting viscous polymer solution is then poured into a large volume of methanol or water in a high-speed blender to precipitate the polyamide.

-

The fibrous polymer is collected by filtration, washed thoroughly with water and methanol to remove unreacted monomers and salts.

-

Dry the polymer in a vacuum oven at 80-100 °C for 24 hours.

Visualizations

Caption: Workflow for the synthesis of high-performance polyamides.

Caption: Influence of the methyl group on polymer properties.

Application Notes and Protocols for the Quantification of 2-Methylisophthalic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 2-Methylisophthalic acid in various sample matrices. The protocols described herein are based on established analytical techniques, including High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Overview of Analytical Methods

The selection of an appropriate analytical method for the quantification of this compound depends on factors such as the sample matrix, required sensitivity, and available instrumentation.

-

High-Performance Liquid Chromatography (HPLC) with UV Detection: A robust and widely available technique suitable for the analysis of this compound in relatively clean sample matrices where high sensitivity is not the primary requirement.

-

Gas Chromatography-Mass Spectrometry (GC-MS): A highly selective and sensitive method that often requires derivatization of the analyte to improve its volatility and chromatographic performance.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The most sensitive and selective method, ideal for the quantification of this compound in complex biological matrices at low concentrations.

Quantitative Data Summary

The following tables summarize typical quantitative performance parameters for the analytical methods described. These values are indicative and may vary depending on the specific instrumentation and experimental conditions.

Table 1: High-Performance Liquid Chromatography (HPLC) with UV Detection

| Parameter | Typical Performance |

| Linearity (r²) | > 0.99 |

| Limit of Detection (LOD) | 0.1 - 1 µg/mL |

| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL |

| Intra-day Precision (%CV) | < 5% |

| Inter-day Precision (%CV) | < 10% |

| Recovery (%) | 90 - 110% |

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS)

| Parameter | Typical Performance |

| Linearity (r²) | > 0.995 |

| Limit of Detection (LOD) | 1 - 10 ng/mL |

| Limit of Quantification (LOQ) | 5 - 50 ng/mL |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 15% |

| Recovery (%) | 85 - 115% |

Table 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

| Parameter | Typical Performance |

| Linearity (r²) | > 0.998 |

| Limit of Detection (LOD) | 0.01 - 0.1 ng/mL |

| Limit of Quantification (LOQ) | 0.05 - 0.5 ng/mL |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Matrix Effect (%) | 80 - 120% |

| Recovery (%) | 80 - 120% |

Experimental Protocols

Sample Preparation

The choice of sample preparation technique is critical for accurate and precise quantification and depends on the sample matrix.

Aqueous Samples (e.g., wastewater, process streams):

-

Filter the sample through a 0.45 µm syringe filter to remove particulate matter.

-

Acidify the sample to pH 2-3 with a suitable acid (e.g., phosphoric acid or formic acid) to ensure this compound is in its protonated form.

-

For trace analysis, a solid-phase extraction (SPE) step may be necessary to concentrate the analyte and remove interfering matrix components.

Biological Fluids (e.g., plasma, urine):

-

Protein Precipitation: To 100 µL of the biological sample, add 300 µL of a cold organic solvent (e.g., acetonitrile or methanol) containing an appropriate internal standard.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube for analysis or further processing (e.g., derivatization).

Solid Samples (e.g., soil, industrial materials):

-

Homogenize the solid sample.

-

Extract this compound from the sample using a suitable solvent (e.g., methanol, acetonitrile) with the aid of sonication or shaking.

-

Centrifuge or filter the extract to remove solid debris.

-

The extract may require further cleanup using SPE before analysis.

HPLC-UV Method

This method is suitable for the quantification of this compound in samples with relatively high concentrations of the analyte.

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: Isocratic or gradient elution with a mixture of an acidic aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic modifier (e.g., acetonitrile or methanol). A typical starting condition could be 70:30 (v/v) aqueous:organic.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

-

UV Detection: 210 nm or 280 nm

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

-

Prepare a series of calibration standards by diluting the stock solution.

-

Prepare samples as described in the sample preparation section.

-

Inject the calibration standards and samples onto the HPLC system.

-

Quantify the amount of this compound in the samples by comparing the peak area to the calibration curve.

GC-MS Method

This method requires derivatization to increase the volatility of this compound. Silylation is a common derivatization technique for carboxylic acids.

Derivatization (Silylation):

-

Evaporate a known volume of the sample extract to dryness under a gentle stream of nitrogen.

-

Add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).

-

Heat the mixture at 60-70 °C for 30 minutes.

-

Cool the sample to room temperature before injection into the GC-MS system.

GC-MS Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injection Mode: Splitless.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at a lower temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C) and hold for several minutes.

-

Mass Spectrometer: Electron Ionization (EI) at 70 eV.

-

Scan Mode: Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis.

Protocol:

-

Prepare a stock solution of this compound and an internal standard.

-

Prepare calibration standards and perform the derivatization procedure.

-

Prepare and derivatize the samples.

-

Inject the derivatized standards and samples into the GC-MS.

-

Quantify the derivatized this compound using the peak area ratio to the internal standard against the calibration curve.

LC-MS/MS Method

This is a highly sensitive and selective method for the quantification of this compound in complex matrices.

Chromatographic Conditions:

-

Column: A reversed-phase C18 or similar column suitable for UPLC or HPLC (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A linear gradient from a low percentage of organic phase to a high percentage over several minutes to ensure separation from matrix components.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

Mass Spectrometry Conditions:

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Multiple Reaction Monitoring (MRM): The specific precursor-to-product ion transitions for this compound and the internal standard must be optimized by infusing standard solutions into the mass spectrometer.

Protocol:

-

Prepare stock solutions of this compound and a suitable stable isotope-labeled internal standard.

-

Prepare calibration standards in a matrix that matches the samples.

-

Prepare samples using protein precipitation as described in the sample preparation section.

-

Inject the calibration standards and samples into the LC-MS/MS system.

-

Quantify this compound using the peak area ratio to the internal standard against the calibration curve.

Visualizations

The following diagrams illustrate the experimental workflows for the described analytical methods.

Caption: HPLC-UV Experimental Workflow.

Caption: GC-MS Experimental Workflow.

Caption: LC-MS/MS Experimental Workflow.

Application Notes and Protocols for the Gas Chromatography Analysis of 2-Methylisophthalic Acid

Anwendungs- und Protokollhinweise für die gaschromatographische Analyse von 2-Methylisophthalsäure

Diese Anwendungsbeschreibung richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung und beschreibt detaillierte Protokolle für die Derivatisierung und anschließende gaschromatographische (GC) Analyse von 2-Methylisophthalsäure. Die Derivatisierung ist ein entscheidender Schritt, um die Flüchtigkeit und thermische Stabilität von polaren Analyten wie Dicarbonsäuren zu erhöhen und somit eine empfindliche und reproduzierbare quantitative Analyse mittels GC zu ermöglichen.

Einleitung

2-Methylisophthalsäure, eine Dicarbonsäure, ist aufgrund ihrer hohen Polarität und geringen Flüchtigkeit für die direkte GC-Analyse ungeeignet. Die Derivatisierung der Carboxylgruppen ist daher unerlässlich.[1] Die beiden gebräuchlichsten und effektivsten Methoden zur Derivatisierung von Carbonsäuren für die GC-Analyse sind die Silylierung und die Veresterung.[1]

-